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Compound of Interest

Compound Name: 4-Fluorophenyl acetate

Cat. No.: B1330353

CAS Number: 405-51-6
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl acetate, a key
building block in organic synthesis and pharmaceutical development. This document details its
physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its
role as an intermediate in the creation of bioactive molecules. Safety and handling information
is also provided to ensure its proper use in a laboratory setting.

Physicochemical Properties

4-Fluorophenyl acetate is a colorless to almost colorless clear liquid. Its key physical and
chemical properties are summarized in the table below, providing a quick reference for
experimental planning and execution.[1]
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Property Value

CAS Number 405-51-6

Molecular Formula CsH7FO2

Molecular Weight 154.14 g/mol

Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 197 °C (lit.)

Density 1.178 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.48 (lit.)

Solubility Soluble in many organic solvents.

Synthesis of 4-Fluorophenyl acetate

A common and efficient method for the synthesis of 4-Fluorophenyl acetate is the
esterification of 4-fluorophenol with acetic anhydride. This reaction is typically catalyzed by a
small amount of acid or base. Below is a representative experimental protocol for this
synthesis.

Experimental Protocol: Synthesis via Esterification

Materials:

4-Fluorophenol

Acetic anhydride

Triethylamine or a catalytic amount of concentrated sulfuric acid

Dichloromethane (or other suitable aprotic solvent)

1 M Hydrochloric acid solution

Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in dichloromethane.

Cool the solution to 0 °C using an ice bath.
Slowly add triethylamine (1.2 equivalents) to the stirred solution.[2]

To this mixture, add acetic anhydride (1.1 equivalents) dropwise, maintaining the
temperature at 0 °C.[2]

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature.

Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin
Layer Chromatography (TLC).[2]

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and finally
with brine.[2]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
4-Fluorophenyl acetate.

The product can be further purified by vacuum distillation if necessary.
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"4-Fluorophenol” [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic Anhydride"
[fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; "Reaction_Vessel" [shape=circle, label="Esterification",
fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Fluorophenyl_acetate" [fillcolor="#EA4335",
fontcolor="#FFFFFF"]; "Workup" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Purified_Product"” [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Fluorophenol” -> "Reaction_Vessel"; "Acetic Anhydride" -> "Reaction_Vessel"; "Catalyst" ->
"Reaction_Vessel" [style=dashed]; "Reaction_Vessel" -> "Workup" [label="Crude Product"];
"Workup" -> "Purified_Product" [label="Purification"]; } Caption: Synthetic workflow for 4-
Fluorophenyl acetate.

Spectroscopic Data

The structural confirmation of 4-Fluorophenyl acetate is typically achieved through
spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. The expected spectral data are summarized below.

'H NMR Spectroscopy

The proton NMR spectrum of 4-Fluorophenyl acetate will show characteristic signals for the
aromatic protons and the methyl protons of the acetate group.

Chemical Shift ()
pPpm

Multiplicity Integration Assignment

Aromatic protons
~7.1-7.2 Multiplet 4H (AA'BB' system due to

fluorine coupling)

Methyl protons (-

~2.3 Singlet 3H
COCHs3)

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (8) ppm Assighment

~169 Carbonyl carbon (C=0)
~159 (d, 1JCF = 243 Hz) C-F of the aromatic ring
~147 (d, 4JCF = 3 Hz) C-O of the aromatic ring
~123 (d, 3JCF = 8 Hz) Aromatic CH ortho to C-O
~116 (d, 2JCF = 23 Hz) Aromatic CH ortho to C-F
~21 Methyl carbon (-COCHs3)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional
groups present in the molecule.

Wavenumber (cm~—?) Intensity Assignment

~3070 Medium Aromatic C-H stretch
~1765 Strong C=0 stretch (ester)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)
~1200 Strong C-0 stretch (ester)

~1160 Strong C-F stretch

Applications in Drug Development

4-Fluorophenyl acetate serves as a valuable intermediate in the synthesis of various
pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.
[3]The presence of the fluorine atom can enhance the metabolic stability and bioactivity of the
final drug molecule. [3] A prominent class of drugs where the 4-fluorophenyl moiety is crucial is
the selective COX-2 inhibitors, such as Celecoxib. While not a direct precursor in all synthetic
routes, the structural components of 4-Fluorophenyl acetate are representative of key building
blocks for such molecules.
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Signaling Pathway of a Relevant Drug Target: COX-2
Inhibition by Celecoxib

Click to download full resolution via product page

Caption: Celecoxib's inhibition of the COX-2 pathway.

Safety and Handling

4-Fluorophenyl acetate should be handled with appropriate safety precautions in a laboratory
setting. It is a combustible liquid and may be harmful if swallowed, in contact with skin, or if
inhaled.

GHS Hazard Statements:
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e Combustible liquid.

e May be harmful if swallowed.

o May be harmful in contact with skin.

o Causes skin irritation.

o Causes serious eye irritation.

e May be harmful if inhaled.

o May cause respiratory irritation.

Precautionary Measures:

» Keep away from heat, sparks, open flames, and hot surfaces.
o Wear protective gloves, protective clothing, eye protection, and face protection.
e Use only in a well-ventilated area.

e Avoid breathing dust, fumes, gas, mist, vapors, or spray.

» Wash skin thoroughly after handling.

» Store in a well-ventilated place. Keep cool.

In case of exposure, it is important to seek fresh air, wash the affected skin area with plenty of
water, and rinse eyes cautiously with water for several minutes. If irritation persists, seek
medical attention. Always refer to the material safety data sheet (MSDS) for complete safety
information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://m.chemicalbook.com/SpectrumEN_403-41-8_1HNMR.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_1_Aminoethyl_4_fluorophenol_in_Organic_Synthesis.pdf
https://www.chemimpex.com/products/45259
https://www.benchchem.com/product/b1330353#4-fluorophenyl-acetate-cas-number-405-51-6
https://www.benchchem.com/product/b1330353#4-fluorophenyl-acetate-cas-number-405-51-6
https://www.benchchem.com/product/b1330353#4-fluorophenyl-acetate-cas-number-405-51-6
https://www.benchchem.com/product/b1330353#4-fluorophenyl-acetate-cas-number-405-51-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

